3-(2,5-Dichlorophenyl)prop-2-en-1-amine
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Overview
Description
3-(2,5-Dichlorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)prop-2-en-1-amine typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of acetophenone (2 mmol) is added to a solution of 2,5-dichlorobenzaldehyde (2 mmol) in ethanol (5 mL) containing 10 drops of 50% v/v NaOH . The resulting mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Claisen-Schmidt condensation reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,5-Dichlorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to act on the active site of the CYP51 receptor in Trypanosoma cruzi, forming stable complexes through hydrogen interactions . This interaction disrupts the normal function of the receptor, leading to the inhibition of parasite proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)prop-2-en-1-amine
- 3-(2,4-Dichlorophenyl)prop-2-en-1-amine
- 3-(3,5-Dichlorophenyl)prop-2-en-1-ol
Uniqueness
3-(2,5-Dichlorophenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring can significantly affect the compound’s electronic properties and its interaction with biological targets.
Properties
Molecular Formula |
C9H9Cl2N |
---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(E)-3-(2,5-dichlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6H,5,12H2/b2-1+ |
InChI Key |
GPHIARUBATVXTD-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/CN)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CCN)Cl |
Origin of Product |
United States |
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